2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide features a 1,3-thiazole core substituted with a urea group linked to a 4-chlorophenyl moiety and an acetamide chain attached to a 2-methoxyphenyl group.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-16-5-3-2-4-15(16)23-17(25)10-14-11-28-19(22-14)24-18(26)21-13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIVQGSLDMOULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization. Similarly, thiazole derivatives are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biochemical Pathways
Compounds with similar structures, such as indole and thiazole derivatives, are known to affect a wide range of biochemical pathways. These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that incorporates a thiazole ring and a urea derivative. Its structural components suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 390.8 g/mol. The presence of the thiazole moiety is significant as it has been associated with various biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The thiazole ring is known to facilitate interactions with enzymes and receptors that are crucial in cancer progression and microbial resistance.
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Antitumor Activity :
- Thiazole derivatives have shown promise as antitumor agents. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell death pathways .
- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, as evidenced by structure-activity relationship studies that highlight the importance of substituents at specific positions on the aromatic rings .
-
Antimicrobial Activity :
- Compounds featuring thiazole rings have demonstrated significant antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- For instance, studies have shown that similar thiazole-based compounds exhibit activity comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be correlated with its structural features:
- Thiazole Ring : Essential for cytotoxic and antimicrobial activities.
- Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxy Substituent : Contributes to increased solubility and potentially alters the pharmacokinetic profile.
Antitumor Efficacy
A recent study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The compound exhibited an IC50 value lower than that of doxorubicin in certain cell lines, suggesting potent antitumor activity .
Antimicrobial Activity
Another study focused on the synthesis and evaluation of thiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound demonstrated significant antibacterial activity, comparable to standard treatments like norfloxacin .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Halogenated Phenyl Modifications
- N-(4-Bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (): Replaces the 4-chlorophenyl group with a 4-bromophenyl. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility compared to chlorine. Both compounds share the 2-methoxyphenyl acetamide moiety, highlighting the role of methoxy groups in modulating electronic effects and solubility .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a 3,4-dichlorophenyl group instead of 4-chlorophenyl. Crystal structure analysis reveals a 61.8° twist between the dichlorophenyl and thiazole rings, influencing molecular packing and hydrogen-bonding interactions. This steric effect may reduce binding flexibility compared to the mono-chlorinated target compound .
Methoxy and Methyl Substitutions
- 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (, Compound 13b): Contains a 4-methoxyphenyl hydrazine group. Exhibits a high yield (95%) and distinct IR absorption at 2212 cm⁻¹ (C≡N), contrasting with the target compound’s urea-related peaks (e.g., ~1660 cm⁻¹ for C=O) .
- Compound 1d (: 2-(p-tolyl)-N-(p-tolylcarbamoyl)acetamide): Substitutes chlorine with methyl groups.
Functional Group Variations
Urea vs. Non-Urea Derivatives
Antibacterial and Anticancer Potential
- Compound 5d (: 2-(4-chlorophenyl)-N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]acetamide): Displays antibacterial activity against S. aureus (MIC = 6.5 µg/ml), suggesting ureidoamide motifs with chlorophenyl groups may target bacterial enzymes .
- Mirabegron (MBG) ():
Structural and Functional Comparisons
Impact of Substituents
- Halogens (Cl, Br) : Increase lipophilicity and stability but may reduce solubility.
- Methoxy groups : Enhance solubility via hydrogen bonding.
- Urea vs. acetyl groups : Urea’s hydrogen-bonding capacity may improve target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
